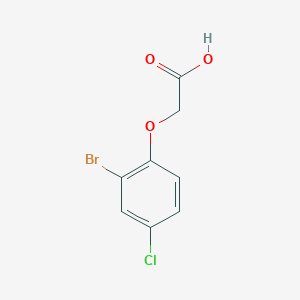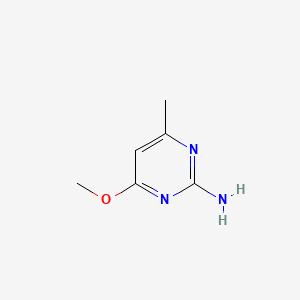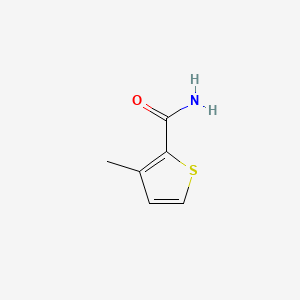
2-(2-Bromo-4-chlorophenoxy)acetic acid
Overview
Description
2-(2-Bromo-4-chlorophenoxy)acetic acid is a useful research compound. Its molecular formula is C8H6BrClO3 and its molecular weight is 265.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicide Use and Environmental Impact
2-(2-Bromo-4-chlorophenoxy)acetic acid is primarily recognized for its use as an herbicide. A systematic review highlighted that chlorophenoxy compounds like 2,4-D and MCPA are widely used for agricultural and residential applications in the United States. While these compounds have been studied for potential carcinogenic outcomes, the evidence does not support a genotoxic mode of action. However, the interaction between genetic polymorphisms and exposure to these compounds in occupational settings remains largely unexplored (von Stackelberg, 2013).
Adsorption Studies
Adsorption behavior of chlorophenoxy acetic acids, such as 2,4,5-T, on various surfaces is another area of research. Studies on the adsorption of these compounds on surfaces like poly-o-toluidine Zr(IV) phosphate provide insights into their environmental behavior and potential remediation strategies (Khan & Akhtar, 2011).
Analytical Chemistry and Detection Techniques
Research also delves into the development of analytical methods for detecting chlorophenoxy acids in various mediums. Techniques like liquid chromatography-ion trap-electrospray tandem mass spectrometry are used for accurate detection and quantification of these compounds in environmental samples (Gao et al., 2014).
Pharmacological and Metabolic Studies
Although related to drug use and metabolism, it is important to note that research on the metabolic pathways of compounds structurally similar to this compound, like 2C-B, provides insights into their behavior in biological systems. These studies can inform on the potential impacts and behaviors of chlorophenoxy compounds in the environment and organisms (Kanamori et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3/c9-6-3-5(10)1-2-7(6)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFPVGBBDOCAMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352621 | |
| Record name | 2-(2-bromo-4-chlorophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77228-66-1 | |
| Record name | 2-(2-bromo-4-chlorophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














